Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate
Overview
Description
Scientific Research Applications
Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Ammonium cerium(III) nitrate tetrahydrate is primarily used as an oxidizing agent in organic synthesis . It targets various functional groups, including alcohols, phenols, ethers, and C-H bonds, especially those that are benzylic .
Mode of Action
The compound interacts with its targets through oxidation reactions . In these reactions, cerium(IV) is converted to cerium(III), a one-electron change, signaled by the fading of the solution color from orange to a pale yellow .
Biochemical Pathways
It is known to be involved in the synthesis of quinoxaline derivatives, which are useful as dna cleaving agents, dyes, and organic semiconductors .
Result of Action
The oxidation reactions catalyzed by ammonium cerium(III) nitrate tetrahydrate result in the transformation of various functional groups. For instance, it can cause alkenes to undergo dinitroxylation . It is also used to release organic ligands from metal carbonyls .
Action Environment
The action of ammonium cerium(III) nitrate tetrahydrate can be influenced by environmental factors such as temperature and solvent. For example, the outcome of the dinitroxylation of alkenes is known to be solvent-dependent . Furthermore, the compound is water-soluble and its solubility can affect its reactivity .
Safety and Hazards
Ammonium cerium(III) nitrate tetrahydrate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this chemical .
Biochemical Analysis
Biochemical Properties
Ammonium cerium(III) nitrate tetrahydrate plays a significant role in biochemical reactions. It is used to release organic ligands from metal carbonyls, whereby the metal is oxidized, and the organic ligand is released
Cellular Effects
It is known to be used in organic synthesis and to release organic ligands from metal carbonyls , but its specific effects on cell function, signaling pathways, gene expression, and cellular metabolism are not clearly defined in the literature.
Molecular Mechanism
The molecular mechanism of ammonium cerium(III) nitrate tetrahydrate is primarily related to its role as an oxidant in organic synthesis . It is used to release organic ligands from metal carbonyls, leading to the oxidation of the metal and the release of the organic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azane;cerium(3+);nitric acid;trinitrate;tetrahydrate typically involves the reaction of cerium(III) nitrate with ammonium nitrate in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of temperature and concentration to optimize yield and purity. The final product is then crystallized and dried to obtain the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions
Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, facilitating the oxidation of various organic compounds.
Reduction: In some reactions, it can be reduced to cerium(III) oxide.
Substitution: It can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates, reducing agents, and solvents like water and alcohol. The reactions are typically carried out under ambient conditions or with mild heating .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of organic compounds can yield quinoxaline derivatives, which are useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Cerium(III) nitrate hexahydrate: Similar in composition but with a different hydration state.
Cerium(IV) nitrate: Contains cerium in a higher oxidation state and has different chemical properties.
Cerium(III) chloride heptahydrate: Another cerium compound with different anions and hydration state.
Uniqueness
Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate is unique due to its specific combination of cerium, ammonium, and nitrate ions, along with its tetrahydrate form. This unique composition makes it particularly effective as an oxidizing agent and useful in a variety of scientific and industrial applications .
Properties
IUPAC Name |
azane;cerium(3+);nitric acid;trinitrate;tetrahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2HNO3.3NO3.2H3N.4H2O/c;5*2-1(3)4;;;;;;/h;2*(H,2,3,4);;;;2*1H3;4*1H2/q+3;;;3*-1;;;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZRMAXALRCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH16N7O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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